氧化镨 (Pr6O11)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Praseodymium oxide (Pr6O11) is a useful research compound. Its molecular formula is O11Pr6-4 and its molecular weight is 1021.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality Praseodymium oxide (Pr6O11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium oxide (Pr6O11) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

磁性材料

氧化镨用作磁性材料 . Pr6O11的独特性能使其适合用于开发先进的磁性材料。

催化剂

氧化镨用作各种化学反应的催化剂 . 它的催化性能被广泛应用于工业和科学领域。

等离子喷涂涂层

将氧化镨的干粉与粘合剂混合后,可用于等离子喷涂枪进行涂层 . 这种应用在需要耐用耐磨涂层的行业中尤为重要。

电子器件中的绝缘层

氧化镨用作电子器件制造中的绝缘层 . 例如,它已被用于制造金属/绝缘体/半导体 (MIS) 接合,在高速电子学和光电子学中具有广泛的应用 .

高温颜料的生产

氧化镨用于生产高温颜料 . 这些颜料被广泛应用于陶瓷和玻璃制造等行业。

储氧元件

氧化镨用于制造储氧元件 . 这些元件在汽车和环境技术等各个行业中至关重要。

高电导率陶瓷

氧化镨用于生产高电导率陶瓷 . 这些陶瓷在电子行业等领域具有广泛的应用。

玻璃工业中的着色剂

氧化镨用作玻璃工业中的着色剂 . 它赋予玻璃独特的颜色,使其在装饰和艺术应用中具有价值。

作用机制

Target of Action

Praseodymium oxide (Pr6O11) is primarily targeted for its catalytic properties . It is often used in conjunction with a promoter such as sodium or gold to improve its catalytic performance . It is also used as a sputtering target to deposit specialized thin films leveraging unique optical and electrical properties .

Mode of Action

Pr6O11 adopts a cubic fluorite crystal structure, measured by XRD, TEM, and SEM methods . It can be considered an oxygen-deficient form of praseodymium (IV) oxide (PrO2), with the Pr ions being in a mixed valency state Pr (III) and Pr (IV) . This characteristic is what gives the oxide its many useful properties for its catalytic activity .

Biochemical Pathways

Praseodymium oxide nanoparticles are generally produced via solid-state methods such as thermolysis, molten salt method, calcination, or precipitation . All processes contain a calcination step in order to obtain crystalline Pr6O11 nanoparticles . The physical properties of the prepared nanoparticles such as particle shape or lattice parameter depend strongly on the conditions of calcination, such as the temperature or duration, as well as the different preparation methods .

Pharmacokinetics

, it’s worth noting that the compound’s properties can be dramatically affected via the dosage of the precipitating agent during synthesis. This can influence the morphology and particle size of the final product , which may indirectly affect its bioavailability.

Result of Action

Pr6O11 has a number of potential applications in chemical catalysis . It has a high-K dielectric constant of around 30 and very low leakage currents , which have also made it a promising material for many potential applications in nanodevices and microelectronics . Additionally, it is used as a pigment for coloring glass and ceramics , and in the production of magnets .

Action Environment

Pr6O11 is the most stable form of praseodymium oxide at ambient temperature and pressure . It is insoluble in water The synthesis and calcination processes, which are crucial for obtaining the desired properties of pr6o11, are highly dependent on specific environmental conditions such as temperature .

属性

IUPAC Name |

oxygen(2-);praseodymium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/11O.6Pr/q11*-2;6*+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZIIFVSYNLWNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

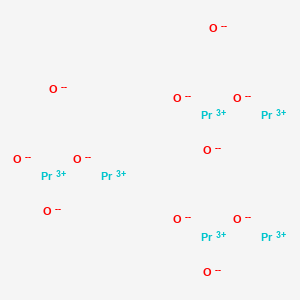

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O11Pr6-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1021.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid |

Source

|

| Record name | Praseodymium oxide (Pr6O11) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12037-29-5 |

Source

|

| Record name | Praseodymium oxide (Pr6O11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium oxide (Pr6O11) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。